4,7-Dimethyl-1H-indazole-3-carbaldehyde
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Overview
Description
4,7-Dimethyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the aldehyde group at the 3-position and methyl groups at the 4 and 7 positions makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. Another method includes the palladium or copper-catalyzed cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or diisobutylaluminum hydride (DIBAL) . Additionally, the Heck coupling ozonolysis sequence can be employed to introduce the aldehyde function .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 4 and 7 positions can undergo electrophilic substitution reactions, allowing for further functionalization of the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed:
Oxidation: 4,7-Dimethyl-1H-indazole-3-carboxylic acid.
Reduction: 4,7-Dimethyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
4,7-Dimethyl-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: The compound is utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The indazole ring can also engage in hydrogen bonding and hydrophobic interactions within the active sites of biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
4,7-Dimethyl-1H-indazole-3-carbaldehyde can be compared with other similar compounds such as:
1H-Indole-3-carbaldehyde: Both compounds have an aldehyde group at the 3-position, but this compound has additional methyl groups at the 4 and 7 positions, which can influence its reactivity and biological activity.
1H-Indazole-3-carboxaldehyde: Similar to this compound, but without the methyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
4,7-Dimethyl-1H-indazole-3-carboxylic acid: The oxidized form of this compound, which can be used in different chemical transformations and applications.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4,7-dimethyl-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(5-13)11-12-10/h3-5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSIRJXHHTZIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NNC(=C12)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269577 |
Source
|
Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-75-9 |
Source
|
Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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